molecular formula C9H13N3O B14869546 2-Cyclopropyl-5-ethoxypyrimidin-4-amine

2-Cyclopropyl-5-ethoxypyrimidin-4-amine

Cat. No.: B14869546
M. Wt: 179.22 g/mol
InChI Key: MWJPDWYWSNCQFG-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-ethoxypyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-ethoxypyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with ethylamine can yield the desired compound. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-ethoxypyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-Cyclopropyl-5-ethoxypyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-ethoxypyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-4,6-dichloropyrimidine: A precursor in the synthesis of 2-Cyclopropyl-5-ethoxypyrimidin-4-amine.

    5-Ethoxy-2-methylpyrimidine: A structurally similar compound with different substituents.

    2-Cyclopropyl-5-methylpyrimidine: Another similar compound with a methyl group instead of an ethoxy group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and ethoxy groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-cyclopropyl-5-ethoxypyrimidin-4-amine

InChI

InChI=1S/C9H13N3O/c1-2-13-7-5-11-9(6-3-4-6)12-8(7)10/h5-6H,2-4H2,1H3,(H2,10,11,12)

InChI Key

MWJPDWYWSNCQFG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(N=C1N)C2CC2

Origin of Product

United States

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